

3-Chloro-5-fluoro-4-hydroxybenzaldehyde IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-5-fluoro-4-hydroxybenzaldehyde

Cat. No.: B1585950

[Get Quote](#)

An In-Depth Technical Guide to **3-Chloro-5-fluoro-4-hydroxybenzaldehyde**

Overview and Strategic Importance

3-Chloro-5-fluoro-4-hydroxybenzaldehyde is a polysubstituted aromatic aldehyde, a class of molecules that serves as a cornerstone in modern synthetic chemistry. Its strategic value lies in the orthogonal reactivity of its three distinct functional groups: a formyl group amenable to a wide array of transformations, a phenolic hydroxyl group, and a halogen-decorated aromatic ring. This structural arrangement makes it a highly valuable building block, or synthon, particularly in the fields of medicinal chemistry and materials science. Researchers in drug development utilize such intermediates to construct complex molecular architectures required for novel therapeutic agents.^{[1][2]} This guide provides a comprehensive technical overview of its chemical identity, synthesis, reactivity, safety, and applications for professionals in research and development.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental for its effective use in a laboratory setting.

Nomenclature and Chemical Identifiers

The compound is unambiguously identified by its IUPAC name and several standard chemical registry numbers and notations.

Identifier	Value
IUPAC Name	3-Chloro-5-fluoro-4-hydroxybenzaldehyde
CAS Number	870704-13-5[3]
Molecular Formula	C ₇ H ₄ ClFO ₂ [3]
Molecular Weight	174.56 g/mol [3]
InChIKey	CDDFZGUCZWWMGL-UHFFFAOYSA-N[3]
Canonical SMILES	C1=C(C=C(C(=C1O)F)Cl)C=O

Physicochemical Data

The physical properties of the compound dictate its handling, reaction conditions, and purification methods.

Property	Value	Source
Appearance	White Solid	[4]
Melting Point	134-138 °C[3]	Echemi
Boiling Point	226.4 ± 35.0 °C at 760 mmHg[3]	Echemi
Density	1.5 ± 0.1 g/cm ³ [3]	Echemi
Flash Point	90.7 ± 25.9 °C[3]	Echemi
LogP (XLogP3)	1.96[3]	Echemi

Structural Representation

The spatial arrangement of atoms and functional groups is critical to the molecule's reactivity.

Caption: 2D Structure of **3-Chloro-5-fluoro-4-hydroxybenzaldehyde**.

Synthesis and Purification Protocol

The synthesis of **3-chloro-5-fluoro-4-hydroxybenzaldehyde** can be achieved via electrophilic formylation of the corresponding substituted phenol. The following protocol is based on a reported procedure.[\[4\]](#)

Synthetic Pathway Overview

The described method is a variation of the Duff reaction, where hexamethylenetetramine serves as the formylating agent in a strong acid medium. Trifluoroacetic acid (TFA) acts as both the solvent and the acidic catalyst, facilitating the electrophilic attack on the electron-rich phenol ring.

Detailed Experimental Protocol

Materials:

- 2-Chloro-6-fluorophenol (starting material)
- Hexamethylenetetramine
- Trifluoroacetic acid (TFA)
- Diethyl ether (Et₂O)
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO₄), anhydrous
- Silica gel for column chromatography
- Solvents for chromatography: Hexane, Ethyl acetate (EtOAc)

Procedure:

- In a suitable reaction vessel, dissolve 2-chloro-6-fluorophenol (1.0 eq) and hexamethylenetetramine (1.0 eq) in trifluoroacetic acid.[\[4\]](#)
- Stir the resulting mixture at 60 °C for 16 hours.[\[4\]](#)

- After cooling to room temperature, pour the reaction mixture into ice-water.[4]
- Extract the aqueous mixture with diethyl ether (3 times).[4]
- Combine the organic extracts and wash with brine.[4]
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[4]
- Purify the crude product by column chromatography on silica gel, using a hexane:ethyl acetate (7:3) mixture as the eluent, to yield the product as a white solid (reported yield: 40%).[4]

Mechanistic Insights

- Role of Hexamethylenetetramine: In the acidic TFA medium, hexamethylenetetramine protonates and subsequently breaks down to generate an electrophilic iminium ion species. This species is the effective formylating agent.
- Role of TFA: TFA is a strong acid that catalyzes the reaction and serves as a solvent that can dissolve both the polar and non-polar reagents.
- Workup Causality: Pouring the mixture into ice-water hydrolyzes the intermediate Schiff base formed after the initial electrophilic substitution, unmasking the aldehyde functional group. The extraction and washing steps serve to isolate the organic product from the aqueous phase and remove residual acid and salts.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-chloro-5-fluoro-4-hydroxybenzaldehyde**.

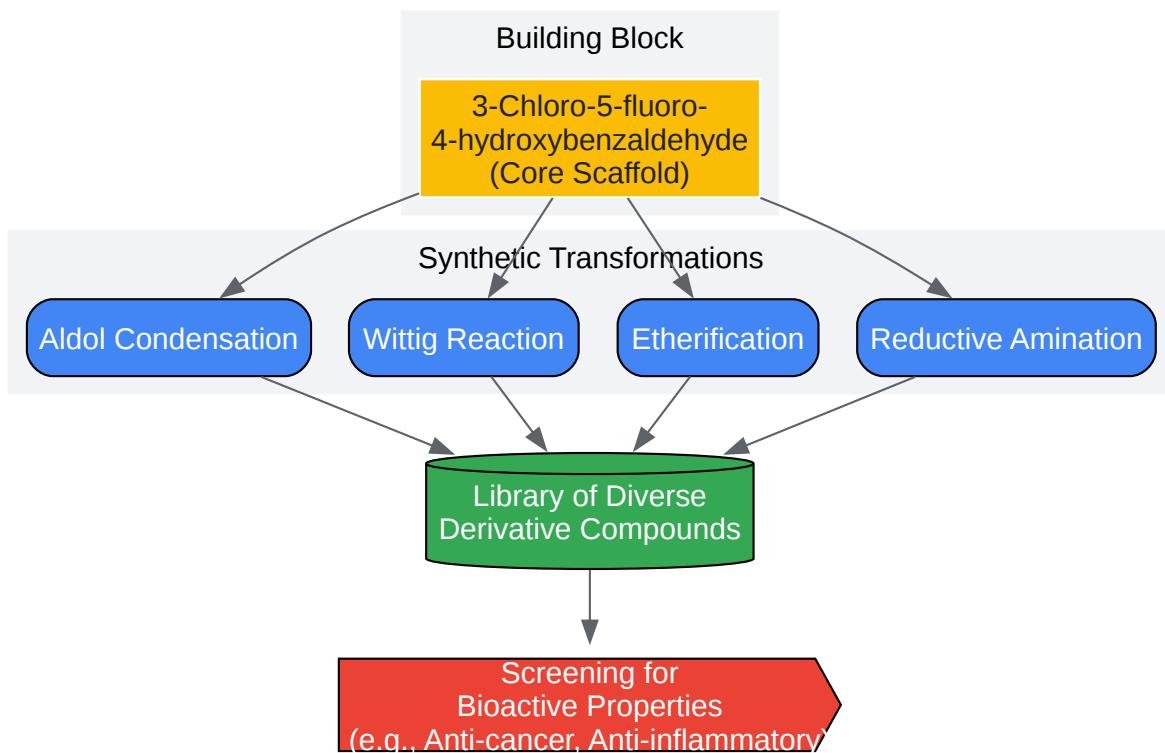
Characterization Benchmarks

Successful synthesis should be validated by comparing spectroscopic data with reported values.

Analysis	Reported Data[4]
¹ H NMR (500 MHz, CDCl ₃)	δ (ppm) 9.83 (d), 7.74 - 7.71 (m), 7.59 (dd), 6.12 (s)
¹³ C NMR (126 MHz, CDCl ₃)	δ (ppm) 188.8, 151.6 (d), 146.2 (d), 129.7 (d), 127.5 (d), 122.7, 115.4 (d)
HRMS (M-H) ⁻	Calculated: 172.9811, Found: 172.9809

Reactivity and Potential Applications

While specific applications for **3-chloro-5-fluoro-4-hydroxybenzaldehyde** are not extensively documented in public literature, its structure is analogous to other intermediates widely used in drug discovery. Its utility can be inferred from its chemical reactivity.


Chemical Reactivity

- Aldehyde Group: Can undergo nucleophilic addition, Wittig reactions, aldol condensations, oxidation to a carboxylic acid, or reduction to an alcohol. This is a key handle for molecular elaboration.
- Phenolic Hydroxyl Group: Can be alkylated (e.g., Williamson ether synthesis) or acylated to form esters. Its acidity also plays a role in its reactivity profile.
- Aromatic Ring: The electron-withdrawing nature of the aldehyde, chloro, and fluoro substituents deactivates the ring towards further electrophilic substitution. However, it can participate in nucleophilic aromatic substitution or cross-coupling reactions under specific conditions.

Role as a Pharmaceutical Intermediate

Halogenated hydroxybenzaldehydes are crucial building blocks. For instance, the related compound 3-chloro-4-hydroxybenzaldehyde is a key intermediate in synthesizing compounds with anti-inflammatory and antimicrobial properties.[1] Similarly, 3-fluoro-4-hydroxybenzaldehyde is used to create curcuminoid analogs for anti-cancer research and hydrazone derivatives with anti-inflammatory activity.[5]

Based on these precedents, **3-chloro-5-fluoro-4-hydroxybenzaldehyde** is an ideal starting point for creating libraries of novel compounds for high-throughput screening in drug discovery programs.

[Click to download full resolution via product page](#)

Caption: Role as a core scaffold in discovery chemistry.

Safety and Handling

Proper handling of this chemical is critical due to its toxicity and corrosive nature.

GHS Hazard Classification

Category	Information
Signal Word	Danger[3]
Pictograms	Skull and Crossbones, Corrosion
Hazard Statements	H301: Toxic if swallowed.[3][6] H318: Causes serious eye damage.[3][6]

Safe Handling and Storage

- Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid formation and inhalation of dust.[3]
- Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or a face shield.[3][6]
- Handling Practices: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][6]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials and foodstuff containers. Store locked up.[3][6]

First Aid Measures

- If Swallowed: Get emergency medical help immediately. Rinse mouth. Do not induce vomiting.[3][6]
- If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical help.[3][6]
- If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.
- If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.

Conclusion

3-Chloro-5-fluoro-4-hydroxybenzaldehyde is a specialized chemical intermediate with significant potential for research and development, particularly in the synthesis of novel

pharmaceutical compounds. Its trifunctional nature offers a versatile platform for building molecular complexity. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for its safe and effective application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. Page loading... [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. 3-CHLORO-5-FLUORO-4-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. ossila.com [ossila.com]
- 6. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [3-Chloro-5-fluoro-4-hydroxybenzaldehyde IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585950#3-chloro-5-fluoro-4-hydroxybenzaldehyde-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com